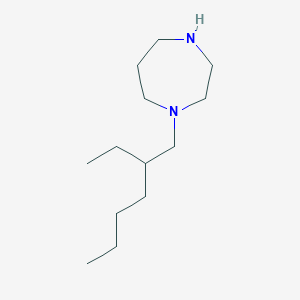

1-(2-Ethylhexyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Ethylhexyl” is a common component in various compounds. For example, it is found in Ethylhexylglycerin, a glyceryl ether used as a preservative in cosmetic preparations . Another compound, 2-Ethylhexyl acrylate, is a colorless liquid acrylate used in the making of paints and plastics .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the production of Ethylhexylglycerin involves stirring 2-ethylhexyl glycidyl ether with water, an organic solvent, and a catalyst . The synthesis of 2-Ethylhexyl acrylate can be achieved via atom transfer radical polymerization .

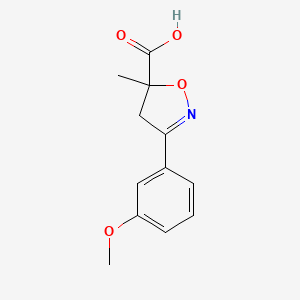

Molecular Structure Analysis

The molecular structure of related compounds varies. For example, 2-Ethylhexyl has the chemical formula C8H18O . The structure of these compounds can be analyzed using techniques like 1H NMR and MALDI-TOF-MS .

Chemical Reactions Analysis

Chemical reactions involving related compounds are diverse. For instance, alcohols like 2-Ethylhexyl can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds depend on their structure. For instance, 2-Ethylhexyl acrylate has a density of 0.885 g/mL and a boiling point of 215–219 °C .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

- Multicomponent Synthesis of Diazepane Systems : The Ugi multicomponent reaction followed by an intramolecular SN2 reaction offers a short, two-step approach to synthesize diazepane systems such as 1-sulfonyl 1,4-diazepan-5-ones, demonstrating a versatile methodology for constructing complex molecules from simpler precursors (Banfi et al., 2007).

- Microwave-Assisted Synthesis : A new efficient access to 1,4-diazepane derivatives via microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones, highlighting rapid synthesis in good yields and the potential for catalytic reduction to produce various diazepanes (Wlodarczyk et al., 2007).

Catalysis and Chemical Transformations

- Oxy-Cope/Michael Cascade Reaction : Ethyl diazepane carboxylate catalyzes the oxy-Cope rearrangement, showcasing diazepane's role in facilitating complex transformations leading to cyclopentane-containing products, illustrating the compound's utility in organocatalysis (Barrett et al., 2023).

- Olefin Epoxidation by Manganese(III) Complexes : Diazepane-based manganese(III) complexes act as catalysts for olefin epoxidation, revealing the impact of Lewis basicity of ligands on reactivity and selectivity, indicating the structural influence of diazepane in catalytic performance (Sankaralingam & Palaniandavar, 2014).

Structural Studies and Derivative Synthesis

- Spectral and Structural Analysis of Diazepine Derivatives : The synthesis and analysis of novel diazepine derivatives, focusing on their spectral properties and potential tautomerization, provide insights into the structural characteristics and versatility of diazepane-based compounds (Ahumada et al., 2016).

- Regiospecific Synthesis and Structural Studies : The synthesis of pyrido[1,4]diazepin-5-ones derivatives, employing regioselective thionation and nucleophilic substitutions, showcases the chemical flexibility of diazepane frameworks in producing structurally diverse compounds (El Bouakher et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds such as di (2-ethylhexyl) phthalate (dehp) have been found to interact with endocrine systems, particularly affecting the thyroid . These compounds can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Related compounds like dehp have been shown to interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Studies on similar compounds like dehp suggest that they can disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . In a study on Mycolicibacterium sp., DEHP was found to be degraded through an initial hydrolytic pathway followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .

Pharmacokinetics

A study on dehp in rats showed that it was rapidly absorbed and converted to mono (2-ethylhexyl) phthalate (mehp) with greater toxicity than dehp . The oral bioavailability of DEHP was found to be about 7% in rats .

Result of Action

Related compounds like dehp have been associated with neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

A study on the biodegradation of dehp in soil by fusarium culmorum showed that the kinetics processes of dehp biodegradation were well fitted by a biphasic model with two independent kinetic phases . This suggests that environmental factors such as the presence of specific microbial communities could influence the degradation and hence the action of similar compounds.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Studies suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Ethylhexyl)-1,4-diazepane is not well-established. It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies suggest that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that the compound’s effects may vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

The compound is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1-(2-ethylhexyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2/c1-3-5-7-13(4-2)12-15-10-6-8-14-9-11-15/h13-14H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNBJXDYOHWIEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)

![(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid](/img/structure/B6331677.png)

![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)